molecular formula C14H11NO4 B1609054 2-(3-Amino-4-hydroxybenzoyl)benzoic acid CAS No. 41378-34-1

2-(3-Amino-4-hydroxybenzoyl)benzoic acid

Cat. No.: B1609054
CAS No.: 41378-34-1
M. Wt: 257.24 g/mol
InChI Key: WNAKJMCFTKLYCZ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1) is a benzoic acid derivative with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.245 g/mol . Its structure features a benzoyl group substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 3- and 4-positions, respectively, attached to a benzoic acid backbone. Key physicochemical properties include a LogP of 1.71, indicative of moderate lipophilicity, and its suitability for reverse-phase HPLC analysis using Newcrom R1 columns .

Properties

CAS No.

41378-34-1

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-(3-amino-4-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H11NO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19)

InChI Key

WNAKJMCFTKLYCZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O

Other CAS No.

41378-34-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of benzoyl-substituted benzoic acids. Key analogs include:

Compound Name Substituents (Benzoyl Ring) Molecular Formula Key Features/Applications Reference
2-(3-Amino-4-hydroxybenzoyl)benzoic acid -NH₂ (3), -OH (4) C₁₄H₁₁NO₄ Analytical applications (HPLC), moderate LogP
2-(4-Methylbenzoyl)benzoic acid -CH₃ (4) C₁₅H₁₂O₃ Lower ΔGbinding in receptor docking studies
2-(4-Methoxybenzoyl)benzoic acid -OCH₃ (4) C₁₅H₁₂O₄ Enhanced lipophilicity, receptor affinity
2-(3-Amino-4-chlorobenzoyl)benzoic acid -NH₂ (3), -Cl (4) C₁₄H₁₀ClNO₃ Higher LogP (inferred), pharmaceutical precursor
2-Benzoylbenzoic acid None C₁₄H₁₀O₃ Baseline for extraction rate comparisons

Physicochemical Properties

  • Lipophilicity (LogP):

    • The target compound’s LogP (1.71) reflects a balance between its polar (-OH, -NH₂) and aromatic groups. Chloro- and methoxy-substituted analogs likely exhibit higher LogP due to the hydrophobic -Cl and -OCH₃ groups .
    • Methyl groups (-CH₃) marginally increase lipophilicity compared to the parent 2-benzoylbenzoic acid .
  • Solubility and Extraction: Polar substituents (-OH, -NH₂) enhance water solubility but reduce membrane permeability. This contrasts with chloro derivatives, which may favor organic phases due to higher LogP . Extraction rates for benzoic acid derivatives correlate with distribution coefficients (e.g., phenol and benzoic acid extract rapidly due to favorable membrane-phase solubility) .

Preparation Methods

Preparation Methods of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

The preparation of this compound generally involves two key synthetic stages:

  • Preparation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) or its derivatives
  • Coupling or acylation with benzoic acid derivatives to form the target compound

Synthesis of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)

A critical intermediate, 3,4-AHBA, is prepared via a multi-step process involving:

Detailed Procedure
Step Reaction Conditions Reagents and Catalysts Notes Yield and Purity
1. Nucleophilic substitution 100–105 °C, 3.5–4 h 3-nitro-4-chlorobenzoic acid + NaOH (molar ratio 1:2.5–5.0) Reaction mixture cooled, neutralized to pH 1–2, filtered 3-nitro-4-hydroxybenzoic acid, purity ≥97%
2. Catalytic hydrogenation 95–100 °C, hydrogen pressure 0.5–1.5 MPa Pd/C catalyst (2.5–5.0 g per 100 g substrate) Reaction at pH 5.4–5.6, followed by filtration, acidification, decolorization, and concentration 3-amino-4-hydroxybenzoic acid hydrochloride salt obtained
3. Final isolation Room temperature, pH adjusted to 6–7, cooled to 0–5 °C Inorganic base for pH adjustment Precipitation, filtration, washing, drying High-quality 3,4-AHBA with high yield and environmental friendliness

This method improves upon traditional iron powder reduction by using catalytic hydrogenation, offering higher yields, better purity, and reduced environmental pollution.

Comparative Analysis of Preparation Methods

Feature Catalytic Hydrogenation of Nitro Precursors Traditional Reduction (e.g., Iron Powder)
Reaction time 1–5 hours (typically 2–3 hours) Longer, less controlled
Catalyst Raney nickel or Pd/C Iron powder
Environmental impact Low, minimal waste High, produces iron-containing wastewater
Yield High (≥90%) Moderate (70–80%)
Product purity High (≥97%) Lower, requires more purification
Scalability Suitable for industrial scale Limited by waste disposal issues
Reaction conditions Mild temperature and pressure Often harsh or less controlled

Research Findings and Notes

  • The catalytic hydrogenation approach using Raney nickel or Pd/C catalysts significantly improves the reduction step of nitro groups to amino groups in benzoic acid derivatives, leading to better yields and product purity.
  • The nucleophilic substitution step converting chlorobenzoic acids to hydroxy derivatives is efficiently performed under alkaline conditions at elevated temperatures.
  • Subsequent acidification and purification steps are critical to isolate high-purity amino-hydroxybenzoic acid intermediates.
  • The overall synthetic route is environmentally friendly compared to classical methods, minimizing hazardous waste.
  • The hydrogenation reaction parameters (temperature, pressure, catalyst amount) are optimized to balance reaction speed and product quality.
  • Analytical techniques such as HPLC and NMR confirm the purity and structure of the synthesized compounds.

Summary Table of Key Preparation Steps for this compound

Step Starting Material Reaction Type Conditions Catalyst Product Yield Purity
1 3-nitro-4-chlorobenzoic acid Nucleophilic substitution with NaOH 100–105 °C, 3.5–4 h None 3-nitro-4-hydroxybenzoic acid High ≥97%
2 3-nitro-4-hydroxybenzoic acid Catalytic hydrogenation 95–100 °C, 0.5–1.5 MPa H2, 2–3 h Pd/C or Raney nickel 3-amino-4-hydroxybenzoic acid hydrochloride High High
3 3-amino-4-hydroxybenzoic acid hydrochloride Neutralization, precipitation Room temp, pH 6–7, 0–5 °C None 3-amino-4-hydroxybenzoic acid High High
4 3-amino-4-hydroxybenzoic acid + benzoic acid derivative Acylation/coupling (not detailed in sources) Typically organic solvent, catalyst or activating agent Variable This compound Dependent on method High

Q & A

Q. What are the standard synthetic routes for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, and how can purity be validated?

The synthesis typically involves coupling 3-amino-4-hydroxybenzoic acid with a benzoyl chloride derivative under Schotten-Baumann conditions. Methodological validation includes:

  • HPLC analysis to confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental analysis (CHN) to verify stoichiometry and detect inorganic impurities .
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl at ~1680 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .

Q. How should researchers address stability challenges during storage?

Stability is influenced by light, temperature, and humidity. Best practices include:

  • Storing the compound at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the amino and hydroxyl groups .
  • Regular TLC monitoring (silica gel, ethyl acetate/hexane 3:7) to detect degradation products .

Q. What spectroscopic methods are critical for structural elucidation?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.9 ppm) and carbonyl carbons (δ ~170 ppm). J-coupling patterns distinguish substituent positions .
  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve intramolecular hydrogen bonding (e.g., O–H···N between hydroxyl and amino groups) .

Advanced Research Questions

Q. How can reaction byproducts be minimized during synthesis?

  • Optimize pH control (pH 8–9) to suppress hydrolysis of the benzoyl chloride intermediate .
  • Employ microwave-assisted synthesis (60°C, 30 min) to reduce side reactions like dimerization .
  • Use LC-MS (ESI+) to detect low-abundance byproducts (e.g., m/z 315 for decarboxylated derivatives) .

Q. What strategies resolve contradictions in biological activity data?

  • Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (e.g., CYP199A4 oxidase assays at pH 7.4, 37°C) to control for pH/temperature artifacts .
  • Metabolite profiling : Identify oxidation products (e.g., 4-[[2-(formylamino)acetyl]amino]benzoic acid) via HRMS and 2D NMR to rule out confounding metabolites .

Q. How can computational modeling aid in predicting interactions with biological targets?

  • Perform docking simulations (AutoDock Vina) using crystal structures of cytochrome P450 enzymes to predict binding modes and regioselectivity of hydroxylation .
  • Validate predictions with MD simulations (GROMACS) to assess stability of enzyme-ligand complexes over 100 ns trajectories .

Q. What advanced analytical techniques characterize degradation pathways?

  • High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., quinone derivatives via m/z shifts of +16 Da for oxidation) .
  • Solid-state NMR : Probe structural changes in aged samples (e.g., loss of crystallinity due to humidity) .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
Reverse-phase HPLCPurity analysisC18 column, 0.1% TFA in water/ACN
X-ray crystallographyHydrogen bonding network resolutionSHELXL refinement, Mo Kα radiation
LC-MS (ESI+)Byproduct detectionm/z 287 [M+H]⁺, collision energy 20 eV
CYP199A4 oxidase assayMetabolic pathway elucidationNADH/O₂, 37°C, pH 7.4

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